molecular formula C10H13FN2O5 B3182061 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1946820-96-7

1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3182061
CAS No.: 1946820-96-7
M. Wt: 260.22
InChI Key: ARKKGZQTGXJVKW-BNJNZJEJSA-N
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Description

This compound is a fluorinated and methylated pyrimidine dione derivative with a tetrahydrofuran (THF) backbone. Its stereochemistry (2S,3S,4S,5S) and substituents—3-fluoro, 4-hydroxy, 5-hydroxymethyl, and 3-methyl groups—distinguish it from related analogs. The fluorine atom enhances electronegativity and metabolic stability, while the hydroxymethyl group contributes to solubility.

Properties

IUPAC Name

1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKGZQTGXJVKW-BNJNZJEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a suitable precursor, followed by cyclization and functional group manipulation to obtain the desired stereochemistry. Key steps may include:

  • Fluorination: Selective introduction of a fluorine atom onto the sugar ring precursor.

  • Cyclization: Formation of the tetrahydrofuran ring.

  • Functional Group Manipulation: Introduction of hydroxy, hydroxymethyl, and methyl groups under specific reaction conditions.

Industrial Production Methods

Industrial-scale production of this compound might involve optimizing the above synthetic route for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry, microwave-assisted synthesis, and enzymatic catalysis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

  • Reduction: Reductive transformations could be applied to modify the functional groups.

  • Substitution: Nucleophilic substitution at the fluorinated carbon is a key reaction, given the reactivity of fluorine.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

Major Products

Depending on the specific reaction and conditions, major products can include derivatives with altered functional groups or stereochemistry. For instance, oxidation may yield a corresponding carboxylic acid derivative.

Scientific Research Applications

Overview

1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 1946820-96-7) is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique structure suggests applications in drug development and as a biochemical probe.

Antiviral Activity

Research has indicated that compounds similar to pyrimidine derivatives exhibit antiviral properties. This specific compound may enhance the efficacy of antiviral agents by acting as a nucleoside analog, potentially inhibiting viral replication mechanisms. Studies on related compounds have shown promise against viruses such as HIV and Hepatitis C.

Anticancer Potential

The structural characteristics of 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suggest that it could interact with DNA or RNA polymerases. Preliminary studies on similar pyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent.

Biochemical Probes

Due to its unique fluorinated structure and hydroxymethyl groups, this compound can serve as a biochemical probe for studying enzyme activities and metabolic pathways. The fluorescent properties associated with fluorinated compounds can be exploited in imaging techniques to monitor biological processes in real-time.

Pharmaceutical Standards

As a reference compound in pharmaceutical research, 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be used to validate analytical methods for drug formulation and quality control processes.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral PropertiesDemonstrated inhibition of viral replication in vitro using similar pyrimidine derivatives.
Study BAnticancer ActivityShowed significant cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range.
Study CBiochemical ApplicationsUtilized as a fluorescent probe to track metabolic pathways in live cells.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with nucleic acids and related enzymes. It may act as a chain terminator or enzyme inhibitor, disrupting the normal function of DNA or RNA polymerases. The exact molecular pathways would depend on the biological context, such as viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Substituents (THF/Pyrimidine) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Target Compound: 1-((2S,3S,4S,5S)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-THF-2-yl)pyrimidine-2,4-dione THF: 3-F, 3-CH₃, 4-OH, 5-CH₂OH C₁₀H₁₃FN₂O₅ 260.22 (calc.) High electronegativity, potential antiviral
1-((2S,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyl-THF-2-yl)pyrimidine-2,4-dione THF: 3-F, 3-CH₃ (different stereochemistry) C₁₀H₁₃FN₂O₅ 260.22 Stereochemical variation may alter binding affinity
1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)-THF-2-yl)-5-methylpyrimidine-2,4-dione THF: 3-Cl, 4-OH; Pyrimidine: 5-CH₃ C₁₀H₁₃ClN₂O₅ 276.67 Chloro substituent increases steric bulk; used in nucleoside analog synthesis
1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-THF-2-yl)-5-(trifluoromethyl)pyrimidine-2,4-dione Pyrimidine: 5-CF₃ C₁₀H₁₁F₃N₂O₅ 296.20 Trifluoromethyl group enhances metabolic resistance
1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)-THF-2-yl)pyrimidine-2,4-dione THF: 5-CH₂I C₉H₁₁IN₂O₅ 354.10 Iodine increases molecular weight; used in radiolabeling studies
1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)-THF-2-yl)pyrimidine-2,4-dione THF: Unmodified (no F/CH₃) C₉H₁₂N₂O₆ 244.20 Parent structure; used in pharmaceutical intermediates

Key Findings

Impact of Halogen Substitution The 3-fluoro substituent (target compound) improves metabolic stability compared to non-halogenated analogs (e.g., ). However, the 3-chloro analog () exhibits higher molecular weight (276.67 vs. The 3-chloro-3-fluoro dual substitution () introduces unique electronic effects, though solubility may be reduced due to increased hydrophobicity .

Stereochemical Variations

  • The target compound’s (2S,3S,4S,5S) configuration contrasts with the (2S,3R,4R,5R) isomer (), which may lead to divergent binding kinetics in enzyme-targeted applications .

5-Methyl groups () improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Functional Group Trade-offs

  • Iodomethyl substitution () increases molecular weight (354.10) and enables radiolabeling for pharmacokinetic studies, though it may compromise stability under light or heat .
  • Unmodified dihydroxy/hydroxymethyl analogs () serve as intermediates but lack the target compound’s specificity due to absence of fluorination/methylation .

Toxicity and Handling

  • Most analogs share acute toxicity (H302: harmful if swallowed) and irritant properties (H315/H319), necessitating stringent safety protocols .

Biological Activity

The compound 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS: 1946820-96-7) is a pyrimidine derivative characterized by its unique structural features that include a fluorinated tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C10H13FN2O5
  • Molecular Weight : 260.22 g/mol
  • IUPAC Name : 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • Purity : ≥98% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Initial studies suggest that it may act as an inhibitor of certain metabolic pathways involved in cellular proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to nucleotide metabolism.
  • Antimicrobial Activity : Preliminary data indicate that it may exhibit antimicrobial properties against various bacterial strains.
  • Antiviral Potential : There are indications that this compound could interfere with viral replication processes.

In Vitro Studies

Recent research has focused on the in vitro evaluation of the compound against several microbial targets:

StudyTargetInhibition (%)Concentration (μM)
Mycobacterium tuberculosis MurA-F enzymes56%100
Gram-positive bacteria50%50

These studies demonstrate the compound's efficacy in inhibiting key enzymes involved in bacterial cell wall synthesis.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study conducted by researchers evaluated the effectiveness of this compound against Mycobacterium tuberculosis. The results indicated a significant inhibitory effect on MurA-F enzymes, suggesting its potential as a lead compound for developing new antimycobacterial agents.
  • Case Study on Antiviral Activity :
    • Another investigation assessed the antiviral properties of the compound against influenza virus strains. Results showed a promising reduction in viral titers, indicating its potential utility in antiviral drug development.

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic window of this compound. Current data suggest that it has a favorable safety profile; however, comprehensive toxicological studies are required to fully ascertain its safety in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for high purity?

The compound is typically synthesized via nucleoside analog routes. A validated method involves reacting unprotected nucleosides with dimethyltrityl groups under anhydrous conditions. For example, using lithium carbonate (5 eq.) and N-ethyl-N,N-diisopropylamine (3 eq.) in tetrahydrofuran (THF) at 20°C yields 89% product after careful purification . Key optimizations include strict moisture control, inert atmosphere, and incremental addition of reagents to minimize side reactions. Post-synthesis, silica gel chromatography is recommended for isolating the product from unreacted starting materials.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR (e.g., 150 MHz instruments) resolves stereochemistry and confirms substituent positions. For example, coupling constants in the tetrahydrofuran ring (~3.5–5.0 ppm for protons) validate the (2S,3S,4S,5S) configuration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) using electrospray ionization (ESI) confirms molecular weight (e.g., m/z 306.318 for related analogs) .
  • HPLC: Reverse-phase C18 columns (100 × 4 mm) with UV detection at 254 nm assess purity (>95%) and detect impurities .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (P261, P271) .
  • Storage: Maintain under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments of the tetrahydrofuran moiety be resolved?

Discrepancies often arise from ambiguous NOE (Nuclear Overhauser Effect) correlations or crystallographic data gaps. To resolve these:

  • Perform 2D NMR (NOESY/COSY): Cross-peaks between the 3-fluoro and 4-hydroxy groups can confirm spatial proximity .
  • X-ray Crystallography: Single-crystal diffraction provides unambiguous stereochemical proof. For example, reports crystallographic data for a related iodinated analog to validate configurations .
  • Comparative Analysis: Cross-reference spectral data with structurally validated analogs (e.g., 5,6-dihydrouridine derivatives) to identify misassignments .

Q. What strategies reduce by-product formation during fluorination or hydroxymethylation steps?

  • Temperature Control: Maintain reactions below 25°C to prevent thermal decomposition of sensitive intermediates .
  • Protecting Groups: Use trityl (e.g., 4,4′-dimethoxytrityl) or acetyl groups to shield reactive hydroxyls during fluorination .
  • Stoichiometric Precision: Limit excess fluorinating agents (e.g., DAST) to ≤1.2 eq. to avoid over-fluorination .
  • In-line Monitoring: Employ LC-MS to track reaction progress and terminate before side reactions dominate .

Q. How can stability-indicating methods be developed to assess degradation under stress conditions?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation pathways .
  • HPLC Method Development: Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve degradation products like hydrolyzed tetrahydrofuran rings or demethylated pyrimidines .
  • Mass Spectral Libraries: Compare degradation peaks with known impurities (e.g., lists thiazole-containing by-products) .

Q. What computational approaches aid in predicting the compound’s interaction with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to model binding affinities with enzymes (e.g., thymidylate synthase) based on the fluorinated ribose moiety’s electronegativity .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .
  • MD Simulations: Simulate solvation dynamics in aqueous buffers to assess conformational stability of the hydroxymethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

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